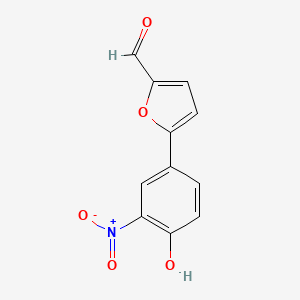
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde
描述
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde is a heterocyclic aromatic compound that features both a furan ring and a nitrophenyl group
属性
IUPAC Name |
5-(4-hydroxy-3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEXCJDRCDYNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters.
化学反应分析
Types of Reactions
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 5-(4-Hydroxy-3-nitrophenyl)furan-2-carboxylic acid.
Reduction: 5-(4-Amino-3-nitrophenyl)furan-2-carbaldehyde.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
科学研究应用
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are useful in various biochemical applications. The nitro group can undergo reduction to form amines, which can then participate in further chemical reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules .
相似化合物的比较
Similar Compounds
5-(4-Hydroxyphenyl)furan-2-carbaldehyde: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
5-(4-Nitrophenyl)furan-2-carbaldehyde: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
5-(4-Hydroxy-3-methoxyphenyl)furan-2-carbaldehyde: Contains a methoxy group instead of a nitro group, altering its electronic properties.
Uniqueness
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde is unique due to the presence of both a hydroxyl and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


